Scientific Field: Organic Chemistry
Application Summary: This compound is used in the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.
Methods of Application: The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry.
Results or Outcomes: The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products.
Scientific Field: Polymer Chemistry
Methods of Application: Poly(N-isopropylacrylamide) (PNIPAM-Cl) was acquired by redox polymerization of N-isopropylacrylamide (NIPAM) using 2-(2-chloroethoxy)ethanol and Ce(NH4)2(NO3)6 was used as a catalyst.
Scientific Field: Material Science
Application Summary: This compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for improved ether-based battery electrolytes.
1-(2-Chloroethoxy)-4-methoxybenzene, with the chemical formula C9H11ClO2 and CAS number 3383-74-2, is an organic compound characterized by its unique structure, which includes an aromatic ring substituted with a chloroethoxy group and a methoxy group at the para position. This compound is a colorless to yellow liquid with a density of approximately 1.13 g/mL and a boiling point ranging from 125°C to 128°C under reduced pressure (13.0 mbar) . Its solubility profile indicates it is soluble in several organic solvents such as methanol and dichloromethane, but has limited solubility in water (130 mg/L at 20°C) .
Several synthesis methods have been reported for 1-(2-Chloroethoxy)-4-methoxybenzene:
1-(2-Chloroethoxy)-4-methoxybenzene has several applications across different fields:
Several compounds share structural similarities with 1-(2-Chloroethoxy)-4-methoxybenzene. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1-(Chloromethyl)-4-methoxybenzene | C8H9ClO | Lacks ethyl group; used in similar synthetic pathways |
1-(2-Bromoethyl)-4-methoxybenzene | C9H10BrO | Bromine substituent instead of chlorine |
1-(Chloropropyl)-4-methoxybenzene | C9H11ClO | Propyl group offers different reactivity |
2-Methyl-4-methoxyphenyl chloride | C9H11ClO | Methyl group alters electronic properties |
The uniqueness of 1-(2-Chloroethoxy)-4-methoxybenzene lies in its specific combination of functional groups that allows for diverse reactivity patterns not found in other similar compounds. Its ability to participate in both nucleophilic substitution and polymerization reactions makes it versatile for synthetic applications across organic chemistry and material science.